![molecular formula C16H11BrN4O B1244641 4-bromo-N'-[(E)-quinoxalin-6-ylmethylidene]benzohydrazide](/img/structure/B1244641.png)
4-bromo-N'-[(E)-quinoxalin-6-ylmethylidene]benzohydrazide
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Overview
Description
4-bromo-N-(6-quinoxalinylmethylideneamino)benzamide is a quinoxaline derivative.
Scientific Research Applications
Synthesis and Structural Studies
- The compound has been utilized in the synthesis of novel hydrazone Schiff base compounds, with its structural properties investigated through X-ray diffraction, vibrational spectroscopy, and DFT calculations. Such studies highlight its potential in molecular design and material science (Arunagiri et al., 2018).
Biological Activity and Potential Therapeutic Applications
- Derivatives of this compound have been synthesized and evaluated for α-glucosidase inhibitory activity, suggesting potential applications in treating type II diabetes (Khan et al., 2014).
- Various benzohydrazide derivatives, including those related to 4-bromo-N'-[(E)-quinoxalin-6-ylmethylidene]benzohydrazide, have demonstrated significant antibacterial and anticancer activities, highlighting their potential as therapeutic agents (Kumar et al., 2015).
Chemical Properties and Reactivity
- The compound's derivatives have been characterized for their electronic and structural properties using various spectroscopic methods and computational studies, providing insights into their reactivity and stability, which are essential for pharmaceutical and chemical applications (Faizi et al., 2018).
Antimicrobial and Antifungal Properties
- Certain derivatives have shown promising antimicrobial and antifungal activities, suggesting their use in developing new antimicrobial agents (Gomaa et al., 2020).
properties
Molecular Formula |
C16H11BrN4O |
---|---|
Molecular Weight |
355.19 g/mol |
IUPAC Name |
4-bromo-N-[(E)-quinoxalin-6-ylmethylideneamino]benzamide |
InChI |
InChI=1S/C16H11BrN4O/c17-13-4-2-12(3-5-13)16(22)21-20-10-11-1-6-14-15(9-11)19-8-7-18-14/h1-10H,(H,21,22)/b20-10+ |
InChI Key |
DKSSXGFTZNCTDE-KEBDBYFISA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)N/N=C/C2=CC3=NC=CN=C3C=C2)Br |
SMILES |
C1=CC(=CC=C1C(=O)NN=CC2=CC3=NC=CN=C3C=C2)Br |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NN=CC2=CC3=NC=CN=C3C=C2)Br |
solubility |
0.2 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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